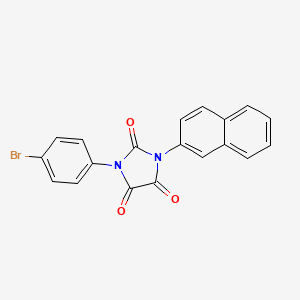![molecular formula C12H19N3O3S B5566898 4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)
4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to “4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide” involves multi-step chemical reactions that yield these complex molecules. A typical synthesis route may start with the formation of a pyrazole ring, followed by its functionalization and subsequent coupling with thiomorpholine 1,1-dioxide derivatives. The synthesis processes aim to achieve high yields and selectivity, employing strategies such as regioselective C-C coupling and palladium-catalyzed reactions for the introduction of the desired functional groups (Fan et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. These studies show how the pyrazole ring is linked to the thiomorpholine dioxide structure and elucidate the conformational preferences of the molecule. Structural characterization is crucial for understanding the molecule's reactivity and interaction with biological targets (Portilla et al., 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including hydrogen bonding and regioselective transformations. The presence of functional groups such as the sulfonyl and carbonyl allows for reactions that can modify the molecule's structure and potentially its biological activity. Understanding these reactions is essential for the design and synthesis of derivatives with enhanced properties or specific biological activities (Sreerama et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular structure. These properties are critical for the compound's application in various fields, influencing its behavior in chemical reactions, its stability, and its suitability for use in certain environments (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups and overall structure. These properties are explored through experimental and computational methods, including density functional theory (DFT) studies, which provide insights into the electronic structure and potential reactivity patterns of the molecule (Quiroga et al., 2015).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Pyridine Derivatives : A study by Al-Issa (2012) explored the synthesis of various pyridine derivatives, including pyrazolo-[3,4-b]-pyridine derivatives, through reactions with acetic acid, phenylisothiocyanate, and methylacrylate (Al-Issa, 2012).
- Reactivity of Thiomorpholine : Research by Asinger et al. (1981) examined the synthesis and reactions of thiomorpholine-1,1-dioxides with various compounds, offering insights into the chemical behavior and potential applications of thiomorpholine derivatives (Asinger, Kaussen, Gold-Martin, & Saus, 1981).
- Photochemical Synthesis : Gakis et al. (1976) discussed the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones and their reactions, highlighting the potential of similar chemical structures in photochemical applications (Gakis et al., 1976).
Environmental and Industrial Applications
- Atmospheric Emissions Study : A study on atmospheric emissions of amine compounds, including morpholine derivatives, by Languille et al. (2021), provides insights into environmental impacts and monitoring of related compounds (Languille et al., 2021).
- Corrosion Inhibition : Research by Yadav et al. (2016) investigated the use of pyranopyrazole derivatives, which are structurally similar to the compound , as corrosion inhibitors for mild steel, suggesting potential industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Medicinal Chemistry Research
- Bridged Bicyclic Thiomorpholines : Walker and Rogier (2013) focused on the synthesis of novel bridged bicyclic thiomorpholines, highlighting their importance as building blocks in medicinal chemistry research (Walker & Rogier, 2013).
Orientations Futures
Propriétés
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-(5-methyl-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-4-15-10(2)11(9-13-15)12(16)14-5-7-19(17,18)8-6-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCNMPIVDCJXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CCS(=O)(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)
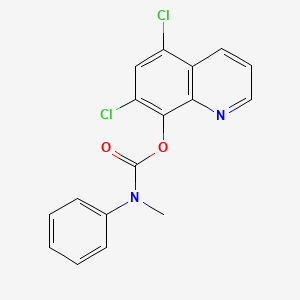
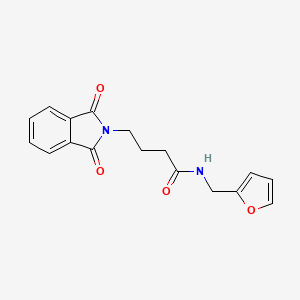
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)
![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)
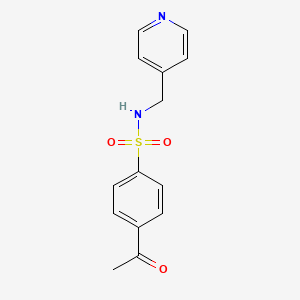
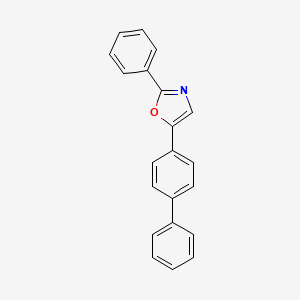
![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)
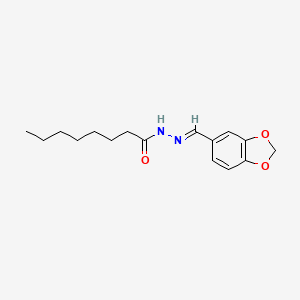
![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

